Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a cyclopropylmethoxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethoxymethyl Group: This step involves the reaction of the pyrrolidine derivative with cyclopropylmethanol under suitable conditions to form the cyclopropylmethoxymethyl group.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate include:
- Tert-butyl 3-(methoxymethyl)-3-methylpyrrolidine-1-carboxylate
- Tert-butyl 3-(ethoxymethyl)-3-methylpyrrolidine-1-carboxylate
- Tert-butyl 3-(cyclopropylmethyl)-3-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropylmethoxymethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H27NO3 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16-8-7-15(4,10-16)11-18-9-12-5-6-12/h12H,5-11H2,1-4H3 |
InChI Key |
FDIPPYFNAQDLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)COCC2CC2 |
Origin of Product |
United States |
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